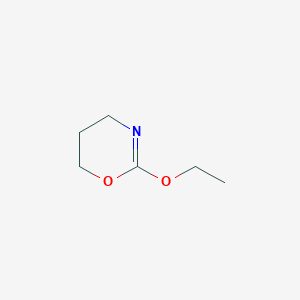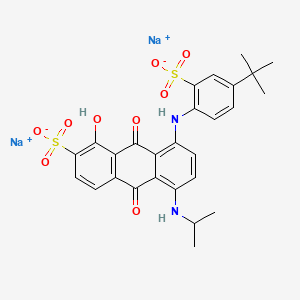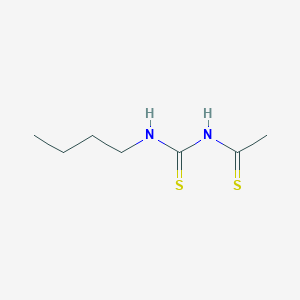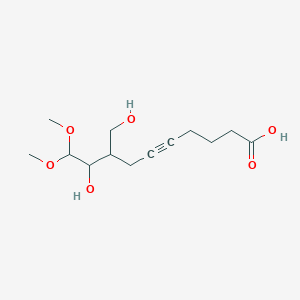
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and alkyne functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroxylation: Introduction of hydroxyl groups through reactions such as hydroboration-oxidation.
Methoxylation: Addition of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Hydroxymethylation: Introduction of hydroxymethyl groups through reactions involving formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one: A compound with similar hydroxyl and methoxy groups but a different core structure.
9-Hydroxy-8-(hydroxymethyl)-9-phenylnonanoic acid: Another compound with hydroxyl and hydroxymethyl groups but a different aliphatic chain.
Uniqueness
This detailed article provides a comprehensive overview of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
78668-64-1 |
|---|---|
Molekularformel |
C13H22O6 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
9-hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid |
InChI |
InChI=1S/C13H22O6/c1-18-13(19-2)12(17)10(9-14)7-5-3-4-6-8-11(15)16/h10,12-14,17H,4,6-9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
ITPWWURFOIACLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C(CC#CCCCC(=O)O)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


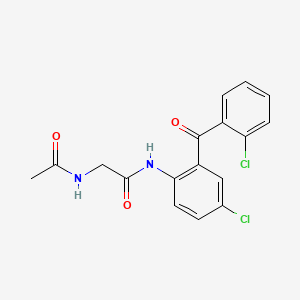
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
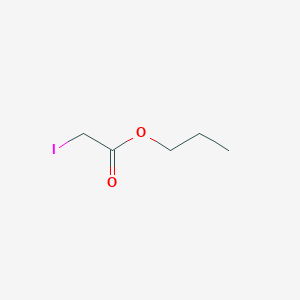

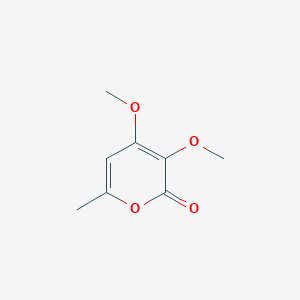
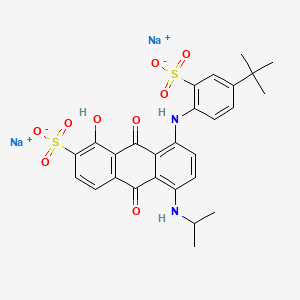
![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)


